molecular formula C11H9BrN2OS B2779106 2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile CAS No. 2232877-39-1

2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile

Cat. No.: B2779106
CAS No.: 2232877-39-1
M. Wt: 297.17
InChI Key: ORQKVXWLOUYZKT-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile is a heterocyclic aromatic compound with the molecular formula C11H9BrN2OS and a molecular weight of 297.17 g/mol . This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a carbonitrile group attached to a benzo[d]thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors to form the benzo[d]thiazole ring.

    Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent under controlled conditions.

    Attachment of the isopropoxy group: This step involves the alkylation of the benzo[d]thiazole ring with isopropyl alcohol or an isopropyl halide.

    Introduction of the carbonitrile group: This is achieved through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Hydrolysis: The isopropoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the isopropoxy group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield the corresponding amines or alcohols.

    Hydrolysis Products: Hydrolysis results in the formation of the hydroxyl derivative.

Scientific Research Applications

2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and affecting cellular signaling.

    Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile can be compared with other similar compounds, such as:

    2-Bromo-4-methoxybenzo[d]thiazole-6-carbonitrile: This compound has a methoxy group instead of an isopropoxy group, which may affect its reactivity and biological activity.

    2-Chloro-4-isopropoxybenzo[d]thiazole-6-carbonitrile:

    2-Bromo-4-ethoxybenzo[d]thiazole-6-carbonitrile: The ethoxy group may influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-4-propan-2-yloxy-1,3-benzothiazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-6(2)15-8-3-7(5-13)4-9-10(8)14-11(12)16-9/h3-4,6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQKVXWLOUYZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C2C(=CC(=C1)C#N)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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